molecular formula C14H11ClN2O6 B4304240 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid

3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid

Cat. No. B4304240
M. Wt: 338.70 g/mol
InChI Key: ZRUWELAFCDOBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid, also known as CNPAF, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of furoyl-containing amino acids and has shown promising results in various applications, including drug discovery and development, as well as biochemical and physiological research.

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid involves the inhibition of the activity of various enzymes. Specifically, 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a range of physiological effects, including the reduction of inflammation and the prevention of oxidative damage.
Biochemical and Physiological Effects
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibition properties, 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been found to have anti-inflammatory and antioxidant properties. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid is that its effects may not be specific to a particular enzyme, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid. One potential area of study is the development of new drugs based on the structure of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid and its effects on various physiological processes. Finally, more studies are needed to determine the potential side effects of 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid and its safety for use in humans.

Scientific Research Applications

3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, 3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-(furan-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O6/c15-10-4-3-8(17(21)22)6-9(10)11(7-13(18)19)16-14(20)12-2-1-5-23-12/h1-6,11H,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUWELAFCDOBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-nitrophenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid
Reactant of Route 2
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid
Reactant of Route 4
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid
Reactant of Route 5
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-chloro-5-nitrophenyl)-3-(2-furoylamino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.